molecular formula C23H26N4O3 B5106367 [(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5106367
M. Wt: 406.5 g/mol
InChI Key: MTGCWLCYDDRHLR-VXKWHMMOSA-N
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Description

[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Methoxyphenyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.

    [(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-25(14-17-5-3-6-19(13-17)27-12-4-11-24-27)21-15-26(16-22(21)28)23(29)18-7-9-20(30-2)10-8-18/h3-13,21-22,28H,14-16H2,1-2H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCWLCYDDRHLR-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)N2C=CC=N2)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=CC=C1)N2C=CC=N2)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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